N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide
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Overview
Description
The compound “N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide” is a complex organic molecule . It has a molecular formula of C21H21ClN2O3 and a molecular weight of 384.86. This compound is not intended for human or veterinary use and is available for research use only.
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. It includes an allyl group, a furan ring, a carboxamide group, and a tetrahydrobenzo[b][1,4]oxazepin ring . The exact three-dimensional structure would depend on the specific arrangement and orientation of these groups in space.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carboxamide group could potentially make it more polar, affecting its solubility in different solvents . Its molecular weight is 384.86.Scientific Research Applications
Enaminone Derivatives for Novel Azines and Azolotriazines
Research by Sanad and Mekky (2018) explored the synthesis of enaminone derivatives incorporating a dibromobenzofuran moiety. These derivatives served as precursors for novel azines and azolotriazines. This study indicates the potential of such compounds in creating new classes of chemicals with potential applications in medicinal chemistry and material science. The process involved coupling enaminone with aromatic diazonium chloride to afford key intermediates, which were then used to synthesize diverse novel compounds (S. Sanad & Ahmed E. M. Mekky, 2018).
Regioselective Monoamidation for Furan Derivatives
Fischer and Fišerová (2015) presented a regioselective monoamidation method for furan-2,5-dicarboxylic acid, leading to the synthesis of monoamides. This methodology highlights the chemical versatility of furan derivatives, facilitating the synthesis of compounds that could have applications in the development of new materials or as intermediates in pharmaceutical synthesis (R. Fischer & M. Fišerová, 2015).
Morita-Baylis-Hillman Route to Dihydrobenzo[b]oxepines
Ahn et al. (2012) described a synthetic method for dimethyl 2,3-dihydrobenzo[b]oxepine-2,4-dicarboxylates and related compounds through an intramolecular conjugate displacement reaction. This research outlines the utility of such synthetic routes in accessing complex heterocyclic systems, which could be useful in drug discovery and organic synthesis (S. Ahn, S. Jang, Young Keun Kim, & K. Lee, 2012).
Tetrahydrobenzofuran Derivatives via Oxidation
Levai et al. (2002) explored the synthesis and oxidation of tetrahydrobenzofurans, leading to novel benzofuran derivatives. These compounds were obtained through Weitz−Scheffer oxidation, demonstrating a pathway to heterocyclic compounds with potential applications in pharmaceuticals and materials science (A. Levai, M. Kočevar, G. Tóth, A. Simon, L. Vranicar, & W. Adam, 2002).
Antibacterial Agents from Pyrazol-5-ones
Palkar et al. (2017) synthesized novel analogs of pyrazol-5-one derivatives, displaying promising antibacterial activity. This study illustrates the potential of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide derivatives in contributing to the development of new antibacterial agents, addressing the ongoing need for new antibiotics (M. Palkar, A. Patil, Girish Hampannavar, et al., 2017).
Mechanism of Action
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-4-9-21-14-8-7-13(20-17(22)15-6-5-10-24-15)11-16(14)25-12-19(2,3)18(21)23/h4-8,10-11H,1,9,12H2,2-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBMRMPLUUWTTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)N(C1=O)CC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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